molecular formula C11H24Cl2N2O2 B2897433 1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride CAS No. 2320931-69-7

1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride

Cat. No.: B2897433
CAS No.: 2320931-69-7
M. Wt: 287.23
InChI Key: JTKNZLOOZZNFOH-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” is a chemical compound with the CAS Number: 2320224-87-9 . It has a molecular weight of 264.75 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-methoxyethyl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride . Its InChI Code is 1S/C11H20N2O3.ClH/c1-15-5-4-13-10-2-3-12-6-9(10)7-16-8-11(13)14;/h9-10,12H,2-8H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid in physical form . It has a molecular weight of 264.75 .

Scientific Research Applications

Heterocyclic Systems Synthesis

The compound 1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride has been a subject of interest in the synthesis of complex heterocyclic systems. For example, research has shown the transformation of certain compounds through intramolecular dehydration to create novel heterocyclic structures, such as 4H,6H-pyrrolo[1,2-a][4,1]benzoxazepines, demonstrating the chemical versatility and potential applications of such compounds in medicinal chemistry and drug design (Massa, Corelli, & Stefancich, 1981).

Synthons for Fused Heterocycles

Another application involves the use of related compounds as synthons for constructing fused heterocyclic structures. Research indicates the synthesis of aziridine and hydroxylamine derivatives, leading to the formation of various azepine derivatives, highlighting the compound's utility in generating complex heterocyclic frameworks with potential biological activities (El-Nabi, 2002).

Novel Synthesis Methods

Furthermore, novel synthesis methods for creating aromatic methoxy and methylenedioxy substituted tetrahydro-1H-3-benzazepines have been developed. These methods involve multiple steps including chloromethylation, reaction with cyanide, and thermal cyclization to yield lactams, which are further reduced to furnish the desired heterocyclic compounds. This demonstrates the compound's role in facilitating the synthesis of pharmacologically relevant structures (Pecherer, Sunbury, & Brossi, 1972).

Catalytic Synthesis in Iminosugars

A noteworthy application in the synthesis of bicyclic iminosugars involves the use of ruthenium-catalyzed ring-closing metathesis, followed by syn-dihydroxylation. This method has been employed to create novel polyhydroxylated derivatives of quinolizidine and decahydropyrido[1,2-a]azepine, starting from common oxazolidinones. The process exemplifies the compound's utility in synthesizing complex molecules with potential therapeutic applications (Malik, Ceborska, Witkowski, & Jarosz, 2015).

Asymmetric Synthesis

The compound also finds application in asymmetric synthesis, where it has been used to prepare enantiomerically pure compounds. For instance, conjugate addition reactions have been utilized to create highly pure 3-phenylheptanoic acid, showcasing the compound's relevance in the synthesis of optically active substances with potential value in asymmetric synthesis and chiral drug development (MukaiyamaTeruaki, TakedaTakeshi, & OsakiMasaaki, 1977).

Properties

IUPAC Name

1-(2-methoxyethyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.2ClH/c1-14-6-4-13-5-7-15-9-10-8-12-3-2-11(10)13;;/h10-12H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKNZLOOZZNFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCOCC2C1CCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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